Cas no 1381465-15-1 (6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one)

6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one 化学的及び物理的性質
名前と識別子
-
- 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
- 4(3H)-Pyrimidinone, 6-[1-[(4-fluorophenyl)methyl]-4-piperidinyl]-2-(2-pyridinyl)-
-
- インチ: 1S/C21H21FN4O/c22-17-6-4-15(5-7-17)14-26-11-8-16(9-12-26)19-13-20(27)25-21(24-19)18-3-1-2-10-23-18/h1-7,10,13,16H,8-9,11-12,14H2,(H,24,25,27)
- InChIKey: LCRWZKLEARXQPS-UHFFFAOYSA-N
- SMILES: C1(C2=NC=CC=C2)=NC(C2CCN(CC3=CC=C(F)C=C3)CC2)=CC(=O)N1
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 514.8±60.0 °C(Predicted)
- 酸度系数(pKa): 7.38±0.50(Predicted)
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F598174-10mg |
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one |
1381465-15-1 | 10mg |
$ 1487.00 | 2023-04-17 | ||
TRC | F598174-1mg |
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one |
1381465-15-1 | 1mg |
$ 184.00 | 2023-04-17 | ||
TRC | F598174-50mg |
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one |
1381465-15-1 | 50mg |
$ 7600.00 | 2023-09-07 | ||
TRC | F598174-2.5mg |
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one |
1381465-15-1 | 2.5mg |
$ 391.00 | 2023-04-17 | ||
TRC | F598174-5mg |
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one |
1381465-15-1 | 5mg |
$ 758.00 | 2023-04-17 |
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-oneに関する追加情報
Comprehensive Overview of 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one (CAS No. 1381465-15-1)
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one (CAS No. 1381465-15-1) is a structurally complex heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a pyrimidinone core linked to a piperidine moiety and a pyridine ring, making it a promising candidate for drug discovery. Researchers are particularly interested in its potential applications due to its unique pharmacophore, which combines a fluorobenzyl group with a pyridyl-pyrimidinone scaffold. Such structural attributes are often associated with enhanced bioavailability and target specificity.
The compound's CAS No. 1381465-15-1 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its synthesis involves multi-step organic reactions, including cross-coupling and cyclization strategies, which are widely discussed in modern medicinal chemistry literature. Given the rising demand for small-molecule therapeutics, this compound aligns with trends in kinase inhibition and GPCR modulation, areas frequently searched by professionals in drug development.
In recent years, the scientific community has explored 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one for its potential role in addressing neurodegenerative disorders and inflammatory conditions. These topics are highly relevant, as evidenced by the surge in searches for "neuroprotective agents" and "anti-inflammatory small molecules." The compound's fluorinated aromatic component may contribute to improved blood-brain barrier penetration, a key consideration in CNS-targeted therapies. Additionally, its piperidine segment is a common motif in FDA-approved drugs, further highlighting its therapeutic relevance.
From a technical perspective, the compound's pyrimidin-4(1H)-one core is notable for its hydrogen-bonding capacity, which can enhance interactions with biological targets. This feature is frequently highlighted in discussions about fragment-based drug design, a trending methodology in precision medicine. Computational studies suggest that the pyridin-2-yl group could facilitate binding to ATP pockets in kinases, a mechanism of action widely investigated in oncology research. Such insights make CAS No. 1381465-15-1 a subject of interest for AI-driven drug discovery platforms, which prioritize molecules with multi-target potential.
Beyond its pharmacological prospects, 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is also studied for its physicochemical properties. Researchers often query "solubility of fluorinated pyrimidines" or "metabolic stability of piperidine derivatives," reflecting the compound's alignment with industry challenges. Its logP and pKa values are carefully optimized to balance lipophilicity and solubility, addressing a common hurdle in lead optimization. These characteristics are critical for oral bioavailability, a recurring theme in pharmaceutical forums and publications.
In conclusion, CAS No. 1381465-15-1 represents a compelling case study in modern drug development, bridging medicinal chemistry and computational biology. Its structural complexity and functional versatility make it a valuable subject for both academic and industrial research, particularly in high-demand areas like CNS diseases and targeted therapies. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in discussions about next-generation therapeutics.
1381465-15-1 (6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one) Related Products
- 108032-13-9(Butanedioic acid,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl] ester)
- 2227686-96-4((1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol)
- 2680762-02-9(5-2-(2,2,2-trifluoroacetamido)ethyl-1,2-oxazole-3-carboxylic acid)
- 1421442-88-7(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide)
- 50778-57-9(2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate)
- 62370-44-9(2-(4-Chloroanilino)methylene-1,3-cyclohexanedione)
- 32741-11-0(tert-butylpyrazine)
- 1332529-35-7(6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride)
- 1805548-34-8(2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid)
- 1798028-91-7(N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}naphthalene-1-carboxamide)




